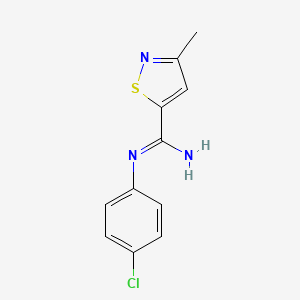
N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboximidamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. The compound’s structure allows it to bind to particular receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound shares a similar aromatic structure but differs in its functional groups and biological activities.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds have a different heterocyclic ring but exhibit similar antimicrobial properties.
Uniqueness
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide is unique due to its specific thiazole ring structure and the presence of a carboximidamide group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
184842-87-3 |
|---|---|
Molecular Formula |
C11H10ClN3S |
Molecular Weight |
251.74 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide |
InChI |
InChI=1S/C11H10ClN3S/c1-7-6-10(16-15-7)11(13)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14) |
InChI Key |
OUSUWFXHNNTAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(=NC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


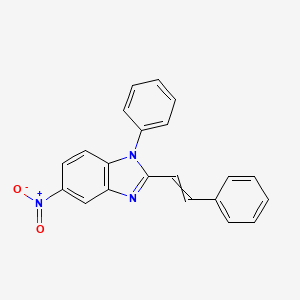
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
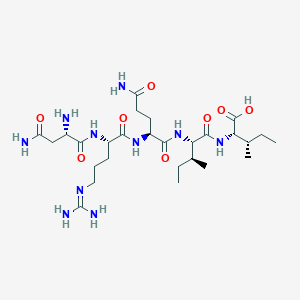
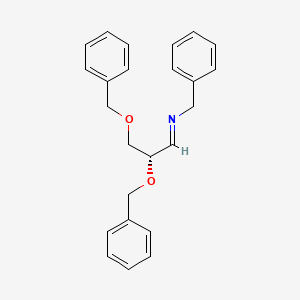
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
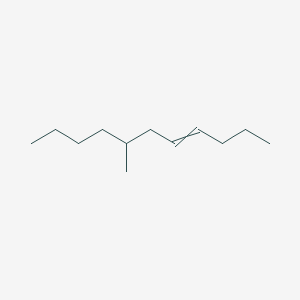
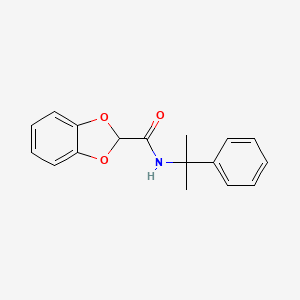
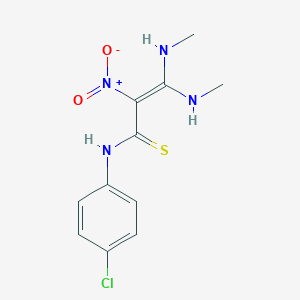
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

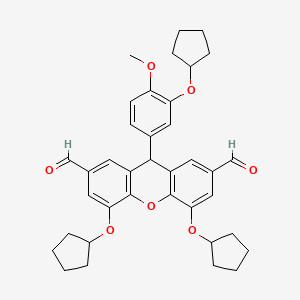

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
